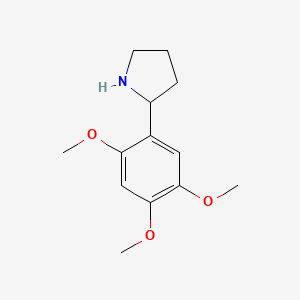

2-(2,4,5-Trimethoxyphenyl)pyrrolidine

CAS No.:

Cat. No.: VC18197913

Molecular Formula: C13H19NO3

Molecular Weight: 237.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO3 |

|---|---|

| Molecular Weight | 237.29 g/mol |

| IUPAC Name | 2-(2,4,5-trimethoxyphenyl)pyrrolidine |

| Standard InChI | InChI=1S/C13H19NO3/c1-15-11-8-13(17-3)12(16-2)7-9(11)10-5-4-6-14-10/h7-8,10,14H,4-6H2,1-3H3 |

| Standard InChI Key | XSGKJKOAYLTMCH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1C2CCCN2)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3,4,5-Trimethoxyphenyl)pyrrolidine features a five-membered pyrrolidine ring substituted at the 2-position with a 3,4,5-trimethoxyphenyl group. The IUPAC name, 2-(3,4,5-trimethoxyphenyl)pyrrolidine, reflects this substitution pattern . Its molecular formula, C₁₃H₁₉NO₃, corresponds to a molecular weight of 237.3 g/mol . The structure’s stereoelectronic properties are influenced by the electron-donating methoxy groups, which enhance aromatic ring stability and modulate intermolecular interactions.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 237.3 g/mol |

| Boiling Point | 335.4°C at 760 mmHg |

| Density | 1.074 g/cm³ |

| Appearance | Liquid |

| Storage Temperature | Room Temperature |

| SMILES Notation | COC1=CC(=CC(=C1OC)OC)C2CCCN2 |

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-aryl pyrrolidines typically involves cyclization strategies or functionalization of preformed pyrrolidine cores. For 2-(3,4,5-trimethoxyphenyl)pyrrolidine, two primary routes emerge:

Pyrrolidine Ring Formation

A literature survey reveals that 2,5-disubstituted pyrrolidines are often synthesized via intramolecular cyclization of appropriately functionalized precursors. For example, Schlessinger’s method employs copper-mediated allylation of amino alcohol derivatives followed by mercuration-reduction cyclization . Adapting this approach, 3,4,5-trimethoxybenzaldehyde could serve as the aryl precursor, undergoing condensation with a prolinol intermediate to install the aryl group prior to cyclization.

Experimental Protocols from Analogous Systems

The synthesis of structurally related 2,5-disubstituted pyrrolidines provides valuable insights:

-

Amino Acid-Based Routes: Starting from D-alanine, Welch et al. demonstrated a scalable synthesis of trans-2,5-dimethylpyrrolidine via cuprate addition and aminomercuration . Replacing the methyl substituents with a trimethoxyphenyl group would require tailored protecting group strategies to accommodate the bulkier aryl moiety.

-

Phenylglycinol Derivatives: Higashiyama’s method for trans-2,5-bis(aryl)pyrrolidines involves diastereoselective Grignard additions to chiral imines . Applying this to 3,4,5-trimethoxybenzaldehyde derivatives could enable asymmetric synthesis of the target compound.

-

Biocatalytic Approaches: Recent advances in enzymatic cascades allow stereoselective synthesis of pyrrolidines from diketones . While 1,4-diketones with methoxy-substituted aryl groups remain unexplored, this route holds promise for green chemistry applications.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The 3,4,5-trimethoxyphenyl group is a privileged structure in medicinal chemistry, appearing in tubulin polymerization inhibitors and serotonin receptor modulators . As a pyrrolidine-containing analog, this compound could serve as:

-

A conformationally restricted bioisostere for piperazine derivatives

-

A chiral building block for kinase inhibitors

-

A precursor to prodrugs with enhanced blood-brain barrier permeability

Materials Science Applications

American Elements markets this compound for high-purity applications in:

-

Semiconductor Manufacturing: As a ligand for metal-organic chemical vapor deposition (MOCVD) processes .

-

Liquid Crystals: The rigid aryl group and flexible pyrrolidine may impart mesomorphic properties.

-

Polymer Additives: Potential use as a curing agent for epoxy resins or a stabilizer in photopolymer formulations.

Table 2: Industrial Packaging Specifications

| Package Type | Volume/Capacity | Special Handling |

|---|---|---|

| Plastic Pails | 5 gallon/25 kg | Argon/Vacuum for air-sensitive materials |

| Fiber Drums | 1 ton super sacks | Certificate of Analysis provided |

| Liquid Totes | 440 gallon | Polypropylene/glass containers |

Future Research Directions

Synthetic Challenges

-

Developing enantioselective routes to access both (R)- and (S)-configured pyrrolidine variants

-

Optimizing direct C–H functionalization methods for late-stage diversification

-

Investigating biocatalytic production using engineered transaminases/reductases

Application-Driven Studies

-

Drug Discovery: Screening against neurodegenerative disease targets (e.g., acetylcholinesterase, NMDA receptors)

-

Catalysis: As a ligand in asymmetric hydrogenation or cross-coupling reactions

-

Advanced Materials: Incorporation into metal-organic frameworks (MOFs) for gas storage/separation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume